molecular formula C29H22N8O4 B14601233 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid CAS No. 61038-82-2

5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid

Cat. No.: B14601233
CAS No.: 61038-82-2
M. Wt: 546.5 g/mol
InChI Key: ZNUGYCOBQSEFDZ-UHFFFAOYSA-N
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Description

5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid: is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process begins with the nitration of benzoic acid to introduce the nitro group. This is followed by the diazotization of 2,4,6-trianilinopyrimidine under acidic conditions to form the diazonium salt. The final step involves coupling the diazonium salt with the nitrated benzoic acid under controlled pH conditions to form the azo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo group makes it a useful intermediate in the production of various dyes and pigments .

Biology: In biological research, the compound is used as a staining agent due to its vivid color. It can also be used in the study of enzyme-catalyzed reactions involving azo compounds .

Industry: In the industrial sector, the compound is used in the production of dyes for textiles, inks, and plastics.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo group can also participate in redox reactions, leading to the formation of radicals that can affect cellular processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid is unique due to the presence of the trianilinopyrimidine moiety, which enhances its stability and reactivity. This makes it more versatile in various applications compared to other similar compounds .

Properties

CAS No.

61038-82-2

Molecular Formula

C29H22N8O4

Molecular Weight

546.5 g/mol

IUPAC Name

5-nitro-2-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid

InChI

InChI=1S/C29H22N8O4/c38-28(39)23-18-22(37(40)41)16-17-24(23)35-36-25-26(30-19-10-4-1-5-11-19)33-29(32-21-14-8-3-9-15-21)34-27(25)31-20-12-6-2-7-13-20/h1-18H,(H,38,39)(H3,30,31,32,33,34)

InChI Key

ZNUGYCOBQSEFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)N=NC5=C(C=C(C=C5)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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